molecular formula C8H8O5S B1228517 4-Acetylphenol sulfate

4-Acetylphenol sulfate

Cat. No. B1228517
M. Wt: 216.21 g/mol
InChI Key: HOFGLAYWQRGTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetylphenyl hydrogen sulfate is an aryl sulfate that is 4-acetylphenol in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate and a member of acetophenones. It derives from a 4'-hydroxyacetophenone. It is a conjugate acid of a 4-acetylphenyl sulfate.

Scientific Research Applications

1. Environmental Degradation and Bioremediation

  • Biodegradation of Surfactants: 4-Acetylphenol is a breakdown product in the biodegradation of certain nonionic surfactants like 4-(1-nonyl)phenol. Candida maltosa, a yeast strain, can utilize 4-(1-nonyl)phenol as a sole carbon and energy source, leading to the production of 4-acetylphenol (Corti et al., 1995).
  • Degradation in Recycled Paper Sludge: The degradation of alkylphenol ethoxylate surfactants in recycled paper sludge results in the formation of compounds like 4-acetylphenol, indicating microbial degradation which may reduce environmental contamination risks (Hawrelak et al., 1999).

2. Analytical and Chemical Studies

  • Study on Synthesis Process: Research on synthesizing 2-chloro-4-acetylphenol through the Fries rearrangement of 2-chlorophenylacetate has been conducted, highlighting its application in chemical synthesis (Xiao-qin, 2009).
  • Characterization of Enzymes: 4-Acetylphenol is used in the study of enzymes like 3alpha-HSD, which catalyzes the reduction of acetylpyridines, demonstrating its role in understanding biochemical reactions (Uwai et al., 2005).

3. Pharmacology and Toxicology

  • Liver Tumorigenesis Study: 4-Acetylaminobiphenyl, which can be related to 4-acetylphenol, was used in a study to understand the induction of liver tumors by arylhydroxamic acids in rats (Shirai et al., 1981).

4. Environmental Chemistry and Catalysis

  • Advanced Oxidation Technologies: 4-Acetylphenol is a component in the study of advanced oxidation technologies for the treatment of chlorophenols, highlighting its role in environmental remediation (Rastogi et al., 2009).

5. Materials Science

  • Electropolymerization in Micellar Medium: The aqueous micellar medium is used for electrosynthesis of conducting films, with 4-acetylphenol acting as a model compound to study the process in a confined environment (Sakmeche et al., 1996).

properties

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

(4-acetylphenyl) hydrogen sulfate

InChI

InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12)

InChI Key

HOFGLAYWQRGTKC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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